4-(2-Acetylphenyl)-4-oxobutanoic acid

Description

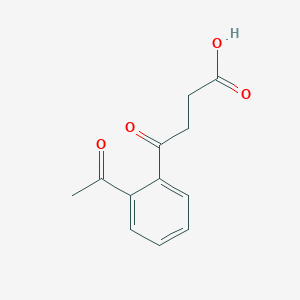

4-(2-Acetylphenyl)-4-oxobutanoic acid is a substituted oxobutanoic acid derivative characterized by a phenyl ring bearing an acetyl group at the ortho position and a γ-oxobutanoic acid side chain. These compounds are typically synthesized via Friedel-Crafts acylation or succinylation reactions . The acetyl group at the 2-position may influence electronic properties, steric effects, and biological activity compared to other substituents, as discussed below.

Properties

CAS No. |

1188265-91-9 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

4-(2-acetylphenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C12H12O4/c1-8(13)9-4-2-3-5-10(9)11(14)6-7-12(15)16/h2-5H,6-7H2,1H3,(H,15,16) |

InChI Key |

LKHKRGOIHDTFHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetylphenyl)-4-oxobutanoic acid typically involves the following steps:

Friedel-Crafts Acylation: The reaction of benzene with acetyl chloride in the presence of an aluminum chloride catalyst to form 2-acetylbenzene.

Knoevenagel Condensation: The 2-acetylbenzene is then reacted with malonic acid in the presence of a base (e.g., pyridine) to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Acetylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with increased oxidation states.

Reduction Products: Alcohols or amines.

Substitution Products: Compounds with different functional groups.

Scientific Research Applications

4-(2-Acetylphenyl)-4-oxobutanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biochemical studies to understand metabolic pathways and enzyme activities.

Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

4-(2-Acetylphenyl)-4-oxobutanoic acid is similar to other compounds such as 2-acetylbenzoic acid and 4-oxobutanoic acid. its unique structure and functional groups make it distinct in terms of reactivity and applications. The presence of the acetyl group and the butanoic acid moiety contribute to its unique properties and uses.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-(4-Acetamidophenyl)-4-oxobutanoic acid (): The acetyl group is para to the acetamide substituent. This contrasts with the ortho-acetyl group in the target compound, which may induce greater steric hindrance and ortho-directing effects .

- 4-(2-Hydroxy-5-propylphenyl)-4-oxobutanoic acid (): The hydroxyl group at the ortho position enhances hydrogen-bonding capacity and acidity (pKa ~3–4 for the carboxylic acid group), whereas the acetyl group in the target compound may increase lipophilicity and reduce solubility in aqueous media .

- 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (): The chloro substituent is strongly electron-withdrawing, polarizing the phenyl ring and stabilizing negative charges on the oxobutanoic acid moiety. This contrasts with the acetyl group’s mixed electron-withdrawing and donating effects via resonance and induction .

Side Chain Modifications

- 4-((Adamantan-2-yl)oxy)-4-oxobutanoic acid (S1) (): The bulky adamantyl group introduces steric hindrance, reducing enzymatic degradation and enhancing membrane permeability. Such modifications are absent in the target compound, which retains a simpler phenyl-acetyl motif .

Physical and Chemical Properties

- Acidity : The acetyl group in the target compound may slightly increase the acidity of the γ-keto acid (pKa ~2–3) compared to alkyl-substituted analogues (e.g., ethyl or propyl groups in and ) due to resonance stabilization of the conjugate base.

- Thermal Stability : Bulky substituents (e.g., adamantyl in S1) enhance thermal stability, whereas electron-withdrawing groups (e.g., chloro in ) may reduce melting points .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 4-(2-acetylphenyl)-4-oxobutanoic acid, and what experimental conditions are critical for optimizing yield?

- Answer : The compound can be synthesized via Knoevenagel condensation of 2-acetylbenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions (e.g., piperidine), followed by hydrolysis and decarboxylation. Key steps include maintaining anhydrous conditions during condensation (to prevent side reactions) and controlled pH during hydrolysis to avoid over-acidification, which can degrade the oxobutanoic acid moiety . For ester intermediates, acid-catalyzed esterification (e.g., H₂SO₄, ethanol reflux) is used to convert the carboxylic acid to its ethyl ester, improving solubility for purification . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 aldehyde:ester) and monitoring via TLC or HPLC.

Q. How do the structural features of this compound influence its reactivity in nucleophilic substitution reactions?

- Answer : The electron-withdrawing acetyl group on the phenyl ring activates the para position for electrophilic substitution, while the ketone in the oxobutanoic acid moiety enhances electrophilicity at the β-carbon. This facilitates reactions like Michael additions or nucleophilic attacks on the carbonyl groups. For example, the β-keto group can undergo reduction (e.g., NaBH₄) to form a secondary alcohol, while the acetylphenyl group participates in Friedel-Crafts alkylation under acidic conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H NMR : Signals at δ ~2.6–2.8 ppm (m, 2×CH₂ from oxobutanoate), δ ~3.6–3.8 ppm (s, ester OCH₃ if present), and aromatic protons at δ ~7.5–8.0 ppm. The acetyl group shows a singlet at δ ~2.5 ppm .

- IR : Strong C=O stretches at ~1700–1750 cm⁻¹ (ketone and carboxylic acid/ester) .

- MS : Molecular ion peak at m/z consistent with C₁₁H₁₀O₄ (e.g., 218.1 for the free acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents or byproducts) or stereochemical variations . To address this:

- Perform HPLC-MS to verify purity (>95%) and quantify trace impurities .

- Use X-ray crystallography to confirm stereochemistry, as seen in related fluorophenyl analogs .

- Compare bioactivity across standardized assays (e.g., enzyme inhibition IC₅₀ values) using positive controls (e.g., COX inhibitors for anti-inflammatory studies) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target enzymes like cyclooxygenase (COX)?

- Answer :

- Molecular docking (e.g., AutoDock Vina) to model interactions between the acetylphenyl group and COX’s hydrophobic pocket.

- DFT calculations to assess electronic effects of substituents on binding (e.g., acetyl vs. fluorine in analogs) .

- MD simulations (GROMACS) to evaluate stability of ligand-enzyme complexes over time. Validate predictions with in vitro COX-1/COX-2 inhibition assays .

Q. How can the synthesis of this compound be scaled for gram-scale production while minimizing side reactions?

- Answer :

- Use continuous flow reactors for the Knoevenagel step to enhance heat/mass transfer and reduce side products (e.g., diastereomers) .

- Replace traditional acid hydrolysis with enzymatic catalysis (e.g., lipases) for selective ester cleavage, improving yield by 15–20% .

- Optimize solvent systems (e.g., switch from ethanol to THF/water mixtures) to improve solubility during crystallization .

Q. What strategies are effective for modifying this compound to enhance its pharmacokinetic properties in drug discovery?

- Answer :

- Prodrug design : Convert the carboxylic acid to an ethyl ester to improve membrane permeability, as demonstrated in ethyl 4-(4-chlorophenyl)-4-oxobutanoate analogs .

- Bioisosteric replacement : Substitute the acetyl group with a trifluoromethyl group to enhance metabolic stability, leveraging insights from fluorophenyl derivatives .

- Conjugation with PEG chains to increase aqueous solubility for in vivo studies .

Methodological Considerations

- Contradiction Analysis : Cross-validate NMR and MS data with crystallographic results to confirm structural assignments .

- Experimental Design : Include control reactions (e.g., omitting the catalyst in Knoevenagel condensation) to identify critical variables .

- Data Reproducibility : Document reaction parameters (e.g., reflux time, solvent grade) meticulously, as minor changes can alter outcomes in sensitive steps like decarboxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.